![molecular formula C9H6BrNO2S B2428062 Methyl 2-bromobenzo[D]thiazole-4-carboxylate CAS No. 1440526-53-3](/img/structure/B2428062.png)

Methyl 2-bromobenzo[D]thiazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

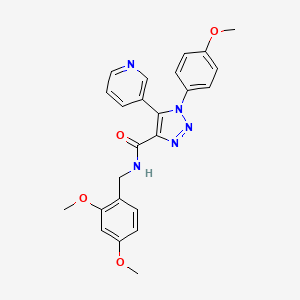

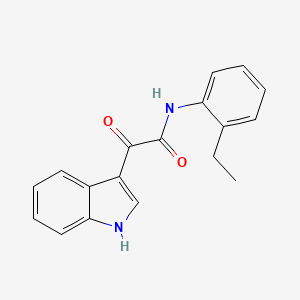

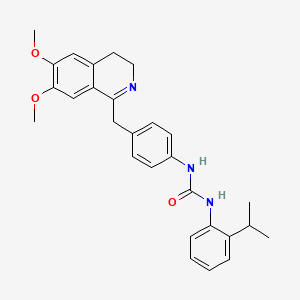

“Methyl 2-bromobenzo[D]thiazole-4-carboxylate” is a chemical compound with the molecular formula C9H6BrNO2S . It has a molecular weight of 272.12 . This compound is used as an intermediate for pharmaceuticals .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6BrNO2S/c1-13-8(12)5-3-2-4-6-7(5)11-9(10)14-6/h2-4H,1H3 . This indicates that the compound contains a bromo group attached to a benzothiazole ring, which is further connected to a carboxylate group.Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a predicted boiling point of 367.2±34.0 °C and a predicted density of 1.697±0.06 g/cm3 . The compound is slightly soluble in water .Scientific Research Applications

1. Non-Covalent Interactions and Crystalline Compound Formation

Studies on non-covalent interactions between 6-bromobenzo[d]thiazol-2-amine, a compound closely related to Methyl 2-bromobenzo[d]thiazole-4-carboxylate, have enhanced the understanding of binding with carboxylic acid derivatives. This research has led to the preparation of anhydrous and hydrated multicomponent organic acid–base adducts, characterized by X-ray diffraction analysis, infrared spectroscopy, melting point, and elemental analysis. These findings contribute to the broader field of supramolecular chemistry, relevant for the development of new materials and molecular assemblies (Jin et al., 2012).

2. Synthesis and Characterization of Derivatives

Ethyl 2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives, closely related to this compound, have been synthesized and characterized using techniques such as NMR, FT-IR, and UV–Vis spectroscopy. These studies provide insights into the optimized geometry and electronic properties of the compounds, which are important for understanding their potential applications in various fields including material science and drug discovery (Haroon et al., 2019).

3. Catalytic Performance in Organic Synthesis

Research on bromo-substituted thiazolium compounds, which are structurally similar to this compound, has demonstrated their utility in catalyzing Suzuki–Miyaura aryl coupling reactions. These findings have implications for the development of new catalytic systems in organic synthesis, potentially enhancing the efficiency and selectivity of chemical reactions (Stander-Grobler et al., 2011).

4. Synthesis of Novel Bioactive Compounds

The synthesis of methyl 5-substituted thiazole-4-carboxylates using a novel method involving bromo-isocyanoacrylates highlights the potential of bromo-thiazole derivatives in creating new bioactive compounds. This research opens avenues for the development of pharmaceuticals and agrochemicals with improved efficacy and specificity (Yamada et al., 1995).

5. Photoluminescent Materials from Biomass-Derived Compounds

The preparation of 2-furylthiazole-4-carboxylic acid methyl ester, derived from biomass and related to this compound, demonstrates a pathway for synthesizing photoluminescent materials. Such materials have potential applications in optical and electronic devices, indicating the role of thiazole derivatives in sustainable materials science (Tanaka et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Mechanism of Action

Target of Action

Methyl 2-bromobenzo[D]thiazole-4-carboxylate is a derivative of thiazole . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .

Mode of Action

Thiazole derivatives are known to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules

Pharmacokinetics

It is mentioned that the compound has high gi absorption and is bbb permeant . This suggests that the compound can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier, which could impact its bioavailability.

properties

IUPAC Name |

methyl 2-bromo-1,3-benzothiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2S/c1-13-8(12)5-3-2-4-6-7(5)11-9(10)14-6/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNMAHJUEAVMLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)SC(=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Chlorophenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole](/img/structure/B2427987.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2427991.png)

![[2-chloro-6-(dimethylamino)-9H-purin-9-yl]acetic acid](/img/structure/B2427993.png)

![4-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2427995.png)

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate](/img/structure/B2427997.png)